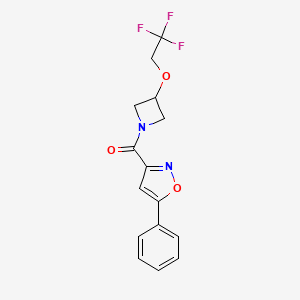

(5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3/c16-15(17,18)9-22-11-7-20(8-11)14(21)12-6-13(23-19-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGGKZBGRYXWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated isoxazole derivative.

Synthesis of the Azetidine Moiety: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.

Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution, where a trifluoroethanol reacts with a suitable leaving group on the azetidine ring.

Final Coupling: The final step involves coupling the isoxazole-phenyl intermediate with the azetidine-trifluoroethoxy intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the isoxazole ring.

Reduction: Reduction reactions can target the isoxazole ring or the carbonyl group in the methanone moiety.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction can yield alcohols or amines.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that structural modifications can enhance the efficacy of such compounds against various cancer cell lines. The incorporation of the trifluoroethoxy group is believed to improve the pharmacokinetic properties of the resulting compound, making it a candidate for further investigation in the treatment of cancers such as breast and lung cancer .

Antimicrobial Properties

The isoxazole moiety is known for its antimicrobial activity. Recent studies have demonstrated that compounds with similar structures exhibit inhibitory effects against a range of pathogens, including bacteria and fungi. The unique trifluoroethoxy substitution may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy .

Neuroprotective Effects

Emerging evidence suggests that isoxazole derivatives may possess neuroprotective properties. Research indicates that such compounds can modulate ion channels involved in neurodegenerative diseases. The specific structural features of (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone may contribute to its potential as a therapeutic agent in neurodegenerative conditions like Alzheimer's disease .

Agrochemicals

The unique chemical structure of this compound positions it as a promising candidate in agrochemical applications. Compounds with isoxazole rings are often explored for their herbicidal and insecticidal properties. The trifluoroethoxy group may enhance the environmental stability and effectiveness of these compounds against agricultural pests and weeds .

Materials Science

In materials science, the incorporation of isoxazole derivatives into polymer matrices has been studied for their potential to enhance material properties such as thermal stability and mechanical strength. The unique electronic properties of this compound could lead to novel applications in creating advanced materials for electronics and coatings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Evaluation | Investigated anticancer effects on various cell lines | Significant cytotoxicity observed in breast cancer cells with IC50 values in low micromolar range |

| Antimicrobial Screening | Assessed against common bacterial strains | Compounds showed effective inhibition against Pseudomonas aeruginosa with MIC values < 10 µg/mL |

| Neuroprotective Studies | Evaluated effects on neuronal cell cultures | Indicated reduction in oxidative stress markers and improved cell viability |

Mecanismo De Acción

The mechanism of action of (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine moiety can engage in covalent bonding with nucleophilic sites on proteins. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole or Azetidine Moieties

Key Observations :

- Trifluoroethoxy Group : The 2,2,2-trifluoroethoxy substituent in the target compound and tembotrione () improves resistance to oxidative metabolism, a feature critical for prolonged half-lives. However, tembotrione’s cyclohexanedione core confers distinct hydrogen-bonding capabilities, unlike the azetidine’s rigidity in the target compound.

- Heterocyclic Core : The isoxazole ring in the target compound offers electron-deficient aromaticity, contrasting with the electron-rich triazole () or pyrazole () systems. This difference may influence target binding; for example, triazoles often inhibit cytochrome P450 enzymes, while isoxazoles are common in COX-2 inhibitors.

- Methanone Linker: The ketone bridge in the target compound is structurally analogous to the carbonyl groups in ’s triazole derivatives. This linker likely enhances solubility compared to purely hydrocarbon chains.

Physicochemical and Pharmacokinetic Properties

Notes:

- The trifluoroethoxy group’s electronegativity may reduce interaction with polar targets compared to sulfonyl or cyano groups in triazole derivatives ().

Actividad Biológica

Chemical Structure and Properties

The compound can be characterized by its unique structure, which combines an isoxazole ring with an azetidine moiety. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅F₃N₂O₂ |

| Molecular Weight | 276.27 g/mol |

| CAS Number | Not available in the provided data |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as a voltage-gated sodium channel blocker , which is significant in the context of treating pain and other neurological disorders. This mechanism is similar to other compounds that modulate ion channels, providing a pathway for therapeutic intervention.

Therapeutic Applications

- Pain Management : The compound has shown promise in preclinical studies for its analgesic properties. It may be useful in managing chronic pain by inhibiting sodium channels involved in pain signaling pathways.

- Neurological Disorders : Due to its sodium channel blocking activity, it could be beneficial in treating conditions such as epilepsy or neuropathic pain.

Study 1: Sodium Channel Blocking Activity

A study conducted on various sodium channel blockers highlighted the efficacy of compounds similar to (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in inhibiting the NaV1.3 channel. This channel is crucial in the transmission of pain signals. The study demonstrated that the compound exhibited a significant reduction in action potential firing in neuronal cells, indicating its potential as a therapeutic agent for pain relief .

Study 2: Analgesic Effects in Animal Models

In another preclinical trial involving animal models of neuropathic pain, the compound was administered to assess its analgesic effects. Results showed a marked decrease in pain behaviors compared to control groups, suggesting that this compound could serve as an effective treatment option for neuropathic pain .

Study 3: Comparative Efficacy

A comparative study with other known sodium channel blockers revealed that this compound had a more favorable side-effect profile while maintaining efficacy against pain signals. This positions it as a candidate for further development in clinical settings .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, and how can reaction conditions be optimized to improve yield and purity?

- Answer : Optimal synthesis involves refluxing intermediates in solvents like glacial acetic acid with controlled stoichiometric ratios of reactants (e.g., benzoyl bromide for acylation steps). Thin-layer chromatography (TLC) is critical for monitoring purity during synthesis, as demonstrated in analogous procedures . Adjusting solvent polarity (e.g., using methanol-chloroform mixtures for crystallization) and catalyst selection (e.g., piperidine for condensation reactions) can further enhance yield .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Answer : Key techniques include:

- X-ray crystallography for unambiguous structural confirmation (e.g., as applied to pyrazole-triazole hybrids in ).

- NMR spectroscopy (1H, 13C, and 19F for trifluoroethoxy group analysis).

- IR spectroscopy to verify functional groups (e.g., carbonyl stretches).

- Mass spectrometry for molecular weight validation .

Q. What solvents and reaction conditions are compatible with the trifluoroethoxy group during synthesis?

- Answer : The trifluoroethoxy group is sensitive to hydrolysis. Use anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres. Avoid strong bases or prolonged exposure to moisture. Reaction temperatures should be moderated to prevent decomposition, as seen in studies on similar fluorinated compounds .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize degradation. Avoid exposure to light, humidity, and oxidizing agents. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Answer : Cross-validation with complementary techniques is essential. For example:

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental IR spectra with computational predictions (e.g., DFT-calculated vibrational modes).

- If polymorphic forms are suspected, perform X-ray powder diffraction to identify crystalline phases .

Q. How can molecular modeling predict the compound's reactivity and interaction with biological targets?

- Answer :

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites .

- Molecular docking simulates binding affinities to biological targets (e.g., enzymes), guided by crystal structures of homologous systems.

- Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

Q. What experimental designs are suitable for assessing the environmental impact and degradation pathways of this compound?

- Answer : Adopt a split-plot design (e.g., randomized blocks with abiotic/biotic variables) to study environmental fate. Key steps include:

- Abiotic studies : Hydrolysis/photolysis under varying pH and UV light.

- Biotic studies : Microbial degradation assays.

- Analytical methods : LC-MS/MS to identify transformation products .

Q. How can researchers address low yields in the coupling reaction between isoxazole and azetidine moieties?

- Answer :

- Optimize coupling agents (e.g., EDCI/HOBt for amide bond formation).

- Screen solvents for polarity compatibility (e.g., DMF for polar intermediates).

- Use microwave-assisted synthesis to reduce reaction time and improve efficiency, as demonstrated in similar heterocyclic systems .

Q. What strategies can mitigate batch-to-batch variability in large-scale synthesis?

- Answer :

- Implement Design of Experiments (DoE) to identify critical process parameters (e.g., temperature, stirring rate).

- Use in-line monitoring (e.g., PAT tools) for real-time reaction control.

- Refer to crystallization protocols in , where cold-water quenching ensured consistent crystal size .

Methodological Notes

- Data Contradiction Analysis : Cross-reference computational predictions ( ) with experimental results (e.g., X-ray in ) to resolve structural ambiguities.

- Advanced Characterization : For electronic properties, combine experimental UV-Vis spectra with TD-DFT calculations ( ).

- Environmental Studies : Follow the framework in for longitudinal ecological impact assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.